molecular formula C12H14F3N3O2 B14112505 N'-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide

N'-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B14112505
M. Wt: 289.25 g/mol
InChI Key: GMZCTVSYHPHGGB-UHFFFAOYSA-N
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Description

N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide is a chemical compound with the molecular formula C12H14F3N3O2 It is known for its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a benzimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide typically involves the following steps:

    Formation of the Benzimidamide Core: The benzimidamide core can be synthesized through the reaction of an appropriate aniline derivative with a formamide derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Morpholine Ring Formation: The morpholine ring is formed by reacting the intermediate compound with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted benzimidamides with various functional groups.

Scientific Research Applications

N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzamide
  • N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzonitrile
  • N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzaldehyde

Uniqueness

N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide is unique due to its combination of a morpholine ring, a trifluoromethyl group, and a benzimidamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C12H14F3N3O2

Molecular Weight

289.25 g/mol

IUPAC Name

N'-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)9-7-8(11(16)17-19)1-2-10(9)18-3-5-20-6-4-18/h1-2,7,19H,3-6H2,(H2,16,17)

InChI Key

GMZCTVSYHPHGGB-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C(=N\O)/N)C(F)(F)F

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=NO)N)C(F)(F)F

Origin of Product

United States

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